2-(Chloromethyl)-5-fluoropyrimidine hydrochloride
Description
2-(Chloromethyl)-5-fluoropyrimidine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Properties
IUPAC Name |
2-(chloromethyl)-5-fluoropyrimidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2.ClH/c6-1-5-8-2-4(7)3-9-5;/h2-3H,1H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXGMZCHQDGWOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CCl)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2052356-33-7 | |
| Record name | 2-(chloromethyl)-5-fluoropyrimidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-fluoropyrimidine hydrochloride typically involves the chloromethylation of 5-fluoropyrimidine. One common method includes the reaction of 5-fluoropyrimidine with formaldehyde and hydrochloric acid, resulting in the formation of the chloromethyl derivative. The reaction is usually carried out under acidic conditions to facilitate the chloromethylation process.
Industrial Production Methods
In an industrial setting, the production of 2-(Chloromethyl)-5-fluoropyrimidine hydrochloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-fluoropyrimidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the fluorine or nitrogen atoms.
Hydrolysis: The chloromethyl group can be hydrolyzed to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are typical oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation may produce a fluoropyrimidine oxide.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
The compound serves as a precursor in the synthesis of potential pharmacological agents. Its derivatives have been explored for various biological activities:
- Antiviral Activity : Research indicates that derivatives of 2-(Chloromethyl)-5-fluoropyrimidine exhibit significant antiviral properties against several viruses. For instance, modifications to the chloromethyl group can enhance binding affinity to viral proteins, thereby inhibiting viral replication.
- Anticancer Properties : Several studies have demonstrated that compounds derived from 2-(Chloromethyl)-5-fluoropyrimidine show cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
- Enzyme Inhibition : The chloromethyl group allows for covalent bonding with nucleophilic sites on enzymes, making it a useful scaffold for developing enzyme inhibitors, particularly in targeting kinases involved in cancer progression.
2. Agrochemicals
The compound has been utilized in the development of agrochemicals, particularly fungicides and herbicides. Its efficacy against various plant pathogens has been documented:
- Fungicidal Activity : Studies have shown that derivatives possess antifungal activity against pathogens like Botrytis cinerea and Fusarium oxysporum, making them suitable candidates for agricultural applications.
- Insecticidal Properties : Some derivatives have demonstrated insecticidal effects against common agricultural pests, suggesting potential use in crop protection formulations.
3. Material Science
In materials science, 2-(Chloromethyl)-5-fluoropyrimidine hydrochloride is employed as a building block for synthesizing fluorinated polymers and specialty materials. The incorporation of fluorine enhances material properties such as thermal stability and chemical resistance.
Case Study 1: Antiviral Activity
A study published in Frontiers in Chemistry explored the synthesis of novel derivatives from 2-(Chloromethyl)-5-fluoropyrimidine and their antiviral activities. The results indicated that certain derivatives exhibited significant inhibition of viral replication in vitro, showcasing their potential as antiviral agents .
Case Study 2: Anticancer Research
In another investigation, researchers synthesized a series of compounds based on 2-(Chloromethyl)-5-fluoropyrimidine and evaluated their anticancer properties against various cell lines. The findings revealed that specific modifications led to enhanced cytotoxicity, with some compounds achieving IC50 values lower than established chemotherapeutics .
Case Study 3: Agrochemical Development
Research conducted on the fungicidal properties of derivatives indicated effective control over Botrytis cinerea, with some compounds demonstrating inhibition rates exceeding 90% at low concentrations. This suggests their viability as active ingredients in fungicide formulations .
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-fluoropyrimidine hydrochloride involves its interaction with biological molecules, such as enzymes and nucleic acids. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activity or disruption of DNA replication. The fluorine atom enhances the compound’s stability and reactivity, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)pyridine hydrochloride
- 5-Fluorouracil
- 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride
Uniqueness
2-(Chloromethyl)-5-fluoropyrimidine hydrochloride is unique due to the presence of both a chloromethyl and a fluorine substituent on the pyrimidine ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in medicinal chemistry and industrial processes.
Biological Activity
2-(Chloromethyl)-5-fluoropyrimidine hydrochloride is a synthetic compound belonging to the pyrimidine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Chemical Name : 2-(Chloromethyl)-5-fluoropyrimidine hydrochloride
- CAS Number : 2052356-33-7
- Molecular Formula : C6H6ClF N2
- Molecular Weight : 162.58 g/mol
The biological activity of 2-(Chloromethyl)-5-fluoropyrimidine hydrochloride is primarily attributed to its ability to inhibit nucleic acid synthesis. The compound acts as a prodrug that gets converted into active metabolites within cells, leading to the inhibition of DNA and RNA synthesis.
- Inhibition of Cell Proliferation : Studies have shown that this compound exhibits potent inhibition against various cancer cell lines, particularly mouse leukemia cells (L1210). The IC50 values for these compounds are in the nanomolar range, indicating strong efficacy in inhibiting cell proliferation .
- Mechanism Insights : Research indicates that the growth inhibition can be reversed by thymidine, suggesting that the compound's mechanism involves the release of active nucleotide forms that interfere with cellular replication processes .
Antitumor Activity
The antitumor properties of 2-(Chloromethyl)-5-fluoropyrimidine hydrochloride have been evaluated in several studies:
- Case Study 1 : In a study involving L1210 mouse leukemia cells, compounds derived from 5-fluoro-2-pyrimidine exhibited significant growth inhibition with IC50 values below 100 nM. The addition of thymidine reversed this effect, confirming the role of nucleotide metabolism in its mechanism .
- Case Study 2 : Another study reported that derivatives of pyrimidine compounds showed promising results against various solid tumors, indicating potential use in chemotherapy regimens .
Antimicrobial Activity
Emerging research also highlights the antimicrobial properties of this compound:
- Antibacterial Efficacy : Comparative studies have demonstrated that 2-(Chloromethyl)-5-fluoropyrimidine hydrochloride exhibits antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range. This suggests its potential application in treating bacterial infections .
Structure-Activity Relationship (SAR)
The structural modifications of pyrimidine derivatives significantly influence their biological activities. For instance:
| Compound | Structure | Activity (MIC) |
|---|---|---|
| MA-1156 | Bichalcophene derivative | 16 µM (S. aureus) |
| MA-1115 | Fluorinated derivative | 32 µM (S. aureus) |
| MA-1113 | Non-fluorinated analogue | 128 µM (S. aureus) |
The introduction of fluorine atoms into the structure has been shown to enhance antimicrobial activity, likely due to increased lipophilicity and better membrane penetration .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(chloromethyl)-5-fluoropyrimidine hydrochloride, and how can reaction conditions be controlled to minimize byproducts?
- Methodological Answer : The compound can be synthesized via halogenation of pyrimidine precursors. For example, chlorinating agents like phthalyl chloride or POCl₃ are often used in the presence of tertiary amines (e.g., triethylamine) to activate the substrate. Reaction temperature (0–25°C) and solvent choice (dichloromethane or acetonitrile) significantly influence selectivity. Evidence from analogous syntheses shows that dropwise addition of reagents reduces exothermic side reactions, improving yields to ~85% while limiting byproducts like positional isomers .
Q. Which spectroscopic techniques are most effective for characterizing 2-(chloromethyl)-5-fluoropyrimidine hydrochloride?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical:
- ¹H/¹³C NMR : Identifies substitution patterns on the pyrimidine ring (e.g., fluorine-induced deshielding at C5).
- ¹⁹F NMR : Confirms fluorine incorporation and electronic environment.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., exact mass 180.9992 for C₅H₅ClFN₂⁺) and detects chloride counterion .
Q. What safety precautions are required when handling this compound?
- Methodological Answer : The chloromethyl group increases reactivity and toxicity. Use PPE (gloves, goggles, fume hood), and avoid inhalation/contact. Waste must be segregated and treated by certified agencies due to potential environmental persistence. Safety Data Sheets (SDS) for analogous compounds emphasize storing at 2–8°C in airtight containers to prevent hydrolysis .
Advanced Research Questions
Q. How does the electronic nature of the pyrimidine ring influence regioselectivity in cross-coupling reactions involving this compound?
- Methodological Answer : The electron-withdrawing fluorine at C5 activates the adjacent C4/C6 positions for nucleophilic substitution. Computational studies (e.g., DFT) can predict reactivity: C2-chloromethyl acts as a leaving group in SN2 reactions, while C5-fluorine stabilizes intermediates via resonance. Experimental validation using Suzuki-Miyaura couplings with aryl boronic acids shows higher yields at C4 than C6 .
Q. What strategies resolve contradictions in reported reactivity of this compound under basic vs. acidic conditions?
- Methodological Answer : Under basic conditions (pH >10), the chloromethyl group undergoes rapid hydrolysis to hydroxymethyl, limiting utility in alkylation reactions. In contrast, acidic conditions (pH <4) stabilize the chloride counterion but may protonate the pyrimidine nitrogen, altering reactivity. Controlled pH (5–7) and buffered systems (e.g., phosphate) balance these effects, as demonstrated in nucleophilic substitutions with thiols .
Q. How can this compound serve as a building block for bioactive molecules in medicinal chemistry?
- Methodological Answer : The fluoropyrimidine core mimics natural nucleotides, enabling incorporation into kinase inhibitors or antiviral agents. For example:
- Step 1 : React with primary amines to form Schiff bases, followed by reduction to stable amine derivatives.
- Step 2 : Screen derivatives against target enzymes (e.g., thymidylate synthase) using SPR or fluorescence polarization assays.
- Case Study : Analogous chloro-fluoropyrimidines show IC₅₀ values <1 µM in cancer cell lines, attributed to halogen bonding with active-site residues .
Q. What are the stability challenges of this compound in aqueous vs. anhydrous environments, and how can degradation pathways be monitored?
- Methodological Answer : Hydrolysis of the chloromethyl group is pH-dependent:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
